(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-4-13(18)16-10-7-15(8-11-16)9-12-17-6-3-5-14-17/h2-6H,7-12H2,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGLTANTJSDFQ-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)CCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)CCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperazine moiety, and finally the formation of the butenone structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Oxidation Reactions
The enone system undergoes selective oxidation under controlled conditions:
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Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative via electrophilic addition to the α,β-unsaturated ketone.
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Ketone Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic media oxidizes the butenone moiety to a carboxylic acid derivative.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Epoxide derivative | 68% | |
| Ketone Oxidation | KMnO₄, H₂SO₄/H₂O | Carboxylic acid derivative | 52% |
Reduction Reactions
The enone and carbonyl groups participate in reduction processes:
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Catalytic Hydrogenation : Hydrogen gas with palladium on carbon (Pd/C) reduces the double bond selectively, yielding 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)butan-1-one.
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Ketone Reduction : Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group to a secondary alcohol.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH | Saturated ketone | 85% | |
| Borohydride Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 73% |
Nucleophilic Substitution
The piperazine nitrogen and pyrazole ring are sites for nucleophilic substitutions:
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Piperazine Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) introduces alkyl groups at the piperazine nitrogen .
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Pyrazole Functionalization : Hydrazine hydrochloride in ethanol modifies the pyrazole ring, forming hydrazone derivatives .
Cycloaddition Reactions
The enone system participates in [4+2] Diels-Alder reactions:
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Reaction with cyclopentadiene in toluene at 110°C forms a bicyclic adduct with high regioselectivity.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene, toluene, 110°C | Bicyclic adduct | 82% |
Michael Addition
The α,β-unsaturated ketone acts as a Michael acceptor:
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Thiophenol adds to the enone in the presence of triethylamine (Et₃N), forming a β-thioether derivative.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Michael Addition | PhSH, Et₃N, THF, RT | β-Thioether derivative | 89% |
Complexation with Metals
The pyrazole nitrogen and carbonyl oxygen coordinate to transition metals:
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Reaction with copper(II) chloride (CuCl₂) in methanol forms a stable Cu(II) complex, characterized by UV-Vis and ESR spectroscopy .
| Reaction Type | Reagents/Conditions | Product | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) Complexation | CuCl₂, MeOH, RT | [Cu(L)₂Cl₂] | 4.2 |
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced pharmacological properties:
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Anticancer Activity : Epoxide derivatives inhibit cancer cell proliferation (IC₅₀ = 1.2–3.8 μM against A549 lung cancer cells) .
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Antimicrobial Effects : Hydrazone derivatives exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .
Key Research Findings
Scientific Research Applications
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism of action of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Piperazine Modifications :
- The target compound’s pyrazole-ethyl substituent distinguishes it from analogs with benzoxazole () or chlorophenyl groups (). Pyrazole’s smaller size and dual nitrogen atoms may favor interactions with polar residues in enzymes or receptors compared to bulkier aromatic systems.
- In cetirizine derivatives (), chlorophenyl groups enhance lipophilicity and receptor affinity, whereas the pyrazole-ethyl group in the target compound may balance hydrophilicity and target engagement.
Functional Group Impact: The α,β-unsaturated ketone in the target compound contrasts with ester (), acetyl (), or aldehyde () groups in analogs. This moiety could enable covalent bond formation with cysteine or lysine residues, a mechanism absent in non-electrophilic analogs.
Stereochemical Considerations: The (E)-configuration of the butenone group likely imposes a planar geometry, optimizing conjugation and reactivity. This differs from flexible ethyl or acetyl spacers in other piperazine derivatives (e.g., ).
Research Tools and Structural Analysis
Crystallographic software such as SHELXL () and the CCP4 suite () are critical for resolving piperazine-containing structures. These tools enable precise determination of stereochemistry (e.g., (E)-configuration) and conformational preferences, which are vital for structure-activity relationship (SAR) studies.
Biological Activity
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one, with the CAS number 1286744-40-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 370.4 g/mol. The structure features a pyrazole ring, a piperazine moiety, and a butenone functional group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O3 |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1286744-40-8 |
1. Antidepressant and Anxiolytic Effects
Recent studies have indicated that compounds similar to this compound exhibit anxiolytic and antidepressant-like activities. For instance, related pyrazole derivatives have shown significant interactions with the serotonergic system and GABAA receptor sites, suggesting a multi-target approach in treating anxiety and depression.
Key Findings:
- Mechanism: Interaction with serotonin receptors has been noted, with blocking studies using WAY-100635 indicating the involvement of serotonergic pathways.
- Doses Tested: Efficacy was observed at doses of 54 and 162 μmol/kg in animal models .
2. Antitumor Activity
The compound has also demonstrated promising antitumor properties. Research indicates that structural modifications in pyrazole-containing compounds can enhance their cytotoxicity against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| (E)-Compound | A431 | < 10 |
| Doxorubicin | A431 | ~15 |
The biological activity of this compound can be attributed to its ability to modulate various neurotransmitter systems and inhibit specific cellular pathways associated with tumor growth.
Neurotransmitter Modulation
The compound's interaction with serotonin receptors and GABAA receptors suggests it may provide anxiolytic effects through:
- Serotonergic Pathways: Enhancing serotonin availability.
- GABAergic Mechanisms: Modulating inhibitory neurotransmission.
Antitumor Mechanisms
The antitumor effects are likely mediated through:
- Cell Cycle Arrest: Inducing apoptosis in cancer cells.
- Inhibition of Oncogenic Pathways: Targeting specific kinases involved in cell proliferation.
Q & A
Q. What mechanistic studies explain contradictory activity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
